2-(Aminooxy)-2-methylpropan-1-ol chemical structure and properties
2-(Aminooxy)-2-methylpropan-1-ol chemical structure and properties
Title: 2-(Aminooxy)-2-methylpropan-1-ol: A Technical Guide to Structural Properties and Applications in Targeted Kinase Inhibitor Design
Executive Summary
In modern drug discovery, the precise engineering of a molecule's physicochemical properties is paramount to its clinical success. 2-(Aminooxy)-2-methylpropan-1-ol is a highly specialized, bifunctional linker utilized extensively in the synthesis of advanced pharmaceutical agents, particularly targeted kinase inhibitors. By leveraging the extreme nucleophilicity of its aminooxy group and the conformational rigidity provided by its gem-dimethyl backbone, this compound enables the formation of highly stable oxime linkages. This whitepaper explores the mechanistic causality behind its structural features, its critical role in synthesizing c-Met tyrosine kinase inhibitors, and provides a self-validating protocol for its application in oxime ligation.
Chemical Structure and Core Properties
2-(Aminooxy)-2-methylpropan-1-ol consists of an isobutanol backbone substituted with an aminooxy group (-O-NH₂) at the C2 position. In organic synthesis and drug development, it is almost exclusively utilized as a hydrochloride salt to prevent premature oxidation and degradation of the reactive aminooxy moiety.
Quantitative Physicochemical Properties
The following table summarizes the core data for both the free base and the highly utilized hydrochloride salt form, ensuring precise stoichiometric calculations during assay development.
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 123972-36-1[1] | 372105-52-7[2] |
| Molecular Formula | C₄H₁₁NO₂ | C₄H₁₂ClNO₂ |
| Molecular Weight | 105.14 g/mol | 141.60 g/mol [2] |
| Monoisotopic Mass | 105.07898 Da[3] | N/A (Salt form) |
| Predicted LogP | -0.7[3] | N/A |
| Physical State | Viscous Liquid / Oil | Free-flowing Solid Powder |
| Primary Application | Bioconjugation | Stable Reagent for Oxime Ligation |
Mechanistic Causality in Drug Design
The selection of 2-(Aminooxy)-2-methylpropan-1-ol over standard alkylamines or hydrazines is not arbitrary; it is driven by three distinct mechanistic advantages:
A. The Alpha-Effect and Oxime Ligation The adjacent oxygen atom in the aminooxy group donates lone-pair electron density to the nitrogen atom, a phenomenon known as the alpha-effect. This makes the nitrogen exceptionally nucleophilic even at slightly acidic pH levels (pH 4–5). Standard amines become protonated and unreactive under these conditions, but the lower pKa of the aminooxy group allows it to rapidly attack protonated (and highly electrophilic) carbonyls, forming a highly stable oxime bond that is resistant to hydrolysis in physiological conditions.
B. The Thorpe-Ingold Effect (Gem-Dialkyl Effect) The inclusion of the gem-dimethyl group at the C2 position is a deliberate design choice. According to the 4[4], the steric bulk of the two methyl groups compresses the internal bond angles and restricts the conformational flexibility of the linker. In the context of a kinase inhibitor, this pre-organizes the molecule into a specific geometry that favors binding within the narrow solvent channels of the kinase active site. Furthermore, this steric shielding protects the adjacent C-O and C-N bonds from rapid enzymatic cleavage by cytochrome P450s or amidases, drastically improving the drug's metabolic half-life.
C. Topological Polar Surface Area (TPSA) Enhancement Heterocyclic kinase inhibitors are notoriously flat and hydrophobic, often leading to poor aqueous solubility. The terminal primary hydroxyl group (-OH) of this linker acts as a potent hydrogen bond donor and acceptor. When conjugated to a hydrophobic core, this hydroxyl group extends into the solvent-exposed region of the target protein, significantly improving the overall solubility and pharmacokinetic profile of the drug.
Application in c-Met Tyrosine Kinase Inhibitors
A prominent application of 2-(aminooxy)-2-methylpropan-1-ol is in the development of c-Met (Hepatocyte Growth Factor Receptor) tyrosine kinase inhibitors. Dysregulation of the c-Met pathway is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.
As detailed in5[5], researchers utilized 2-(aminooxy)-2-methylpropan-1-ol hydrochloride to convert a triazolopyrazine-based ketone intermediate into a potent oxime-derivatized c-Met inhibitor. The oxime side chain not only improved the compound's solubility but also established critical hydrogen bonds within the c-Met ATP-binding pocket.
Caption: c-Met signaling pathway and targeted inhibition by oxime-modified compounds.
Experimental Workflow: Oxime Ligation Protocol
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for conjugating 2-(aminooxy)-2-methylpropan-1-ol to a target ketone core. Every step includes built-in causality and validation checkpoints.
Step-by-Step Methodology
Step 1: Reagent Preparation
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Action: Weigh 1.0 equivalent of the target ketone and 1.5 to 2.0 equivalents of 2-(aminooxy)-2-methylpropan-1-ol hydrochloride (3[3]).
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Causality: Utilizing the hydrochloride salt rather than the free base prevents the degradation of the highly reactive aminooxy group during storage and allows for precise stoichiometric control. An excess of the linker drives the equilibrium toward product formation.
Step 2: Solvent and pH Optimization
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Action: Dissolve the reagents in anhydrous Methanol (MeOH). Add an aqueous solution of Sodium Bicarbonate (NaHCO₃) or Sodium Acetate to buffer the reaction to pH 4.0–5.0.
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Causality: The slightly acidic environment protonates the ketone oxygen, rendering the carbonyl carbon highly electrophilic. Simultaneously, due to the alpha-effect, the aminooxy group remains largely unprotonated and nucleophilic at this pH, optimizing the condensation rate.
Step 3: Condensation and Thermal Dehydration
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Action: Heat the reaction mixture to 50°C and stir overnight (12–16 hours).
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Causality: The initial nucleophilic attack forms a transient hemiketal intermediate. Thermal energy is required to overcome the activation barrier for the subsequent dehydration step (loss of H₂O), which irreversibly yields the stable oxime conjugate.
Step 4: Self-Validation via LC-MS
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Action: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
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Validation Logic:
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Incomplete Reaction: Presence of the starting ketone mass [M+H]+.
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Trapped Intermediate: Presence of [M + 105 + H]+. This indicates the hemiketal has formed but dehydration has stalled. Corrective action: Increase temperature to 60°C or add molecular sieves.
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Successful Conversion: Disappearance of the ketone mass and appearance of the final oxime mass [M + 87 + H]+ (Ketone M + 105.14 Da linker - 18.02 Da H₂O).
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Caption: Step-by-step chemical workflow for the oxime ligation of a target ketone.
References
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PubChemLite Database: "372105-52-7 (C4H11NO2) Structural and Predicted Data." Université du Luxembourg / PubChem. URL:[Link][3]
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Chem-Station Int. Ed.: "Thorpe-Ingold Effect in Reaction Mechanisms." Chem-Station. URL:[Link][4]
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Google Patents: "US8507676B2 - Heterocyclic oxime compounds." Novartis / Dai Miao. URL:[5]
Sources
- 1. 2-(aminooxy)-2-methylpropan-1-ol | 123972-36-1 [sigmaaldrich.com]
- 2. 2-methylpropan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 372105-52-7 (C4H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 5. US8507676B2 - Heterocyclic oxime compounds - Google Patents [patents.google.com]
